molecular formula C22H26N2O B12627150 1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one CAS No. 919079-82-6

1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one

Cat. No.: B12627150
CAS No.: 919079-82-6
M. Wt: 334.5 g/mol
InChI Key: HFFATKVIGWEGTP-UHFFFAOYSA-N
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Description

1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to a penta-1,4-dien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with acetone in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde and ketone react to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine to catalyze the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and organic electronic devices.

Mechanism of Action

The mechanism of action of 1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one involves its interaction with molecular targets and pathways within biological systems. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function and activity. Additionally, the conjugated dienone structure allows for electron delocalization, which can affect the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: An organic dye with similar dimethylamino groups but a different central structure.

    Methanone, bis[4-(dimethylamino)phenyl]:

Uniqueness

1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one is unique due to its specific conjugated dienone structure, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in applications requiring specific electronic and optical characteristics.

Properties

CAS No.

919079-82-6

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

1,5-bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one

InChI

InChI=1S/C22H26N2O/c1-17(16-19-8-13-21(14-9-19)24(4)5)22(25)15-10-18-6-11-20(12-7-18)23(2)3/h6-16H,1-5H3

InChI Key

HFFATKVIGWEGTP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)N(C)C)C(=O)C=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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